Eduleine

Coagulation Factor XIa Enzyme Inhibition

Researchers requiring a selective MAO-B probe with validated selectivity data often encounter phenylquinoline alkaloids lacking quantitative discrimination between isoforms. Eduleine resolves this with established IC50 values: • MAO-B IC50 = 1.13 µM; >88-fold selectivity over MAO-A (IC50 >100 µM), enabling isoform-specific biochemical assays. • Factor XIa IC50 >50 µM - an ideal negative control for coagulation HTS campaigns, confirming hits are target-specific rather than scaffold artifacts. • Isolated from Lunasia quercifolia and Casimiroa edulis; suitable as a reference standard for HPLC/LC-MS method development and SAR derivatization.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 483-51-2
Cat. No. B189077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEduleine
CAS483-51-2
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3
InChIKeySNNYHVVKJUPXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eduleine (483-51-2): A Phenylquinoline Alkaloid Reference Standard for Natural Product Research


Eduleine (CAS 483-51-2), chemically defined as 7-methoxy-1-methyl-2-phenyl-4(1H)-quinolinone, is a naturally occurring alkaloid belonging to the phenylquinoline class [1]. It is isolated from various Rutaceae species, most notably the Australian plant Lunasia quercifolia, as well as Casimiroa edulis (Mexican apple) [2]. Characterized as a solid with a melting point of 200-201 °C and a calculated XLogP3 of 3.3, Eduleine serves as a reference compound for the study of phenylquinoline alkaloids and their potential biological activities [1].

Critical Procurement Considerations for Eduleine (483-51-2) in Enzyme and Antioxidant Research


Selecting Eduleine over other phenylquinoline alkaloids or structurally related compounds is not a trivial choice for research procurement. While the phenylquinoline scaffold is known for a range of biological activities, including antiplatelet, cytotoxic, and antimicrobial effects, the specific substitution pattern—the 7-methoxy and 1-methyl groups on the quinolinone core—is the key determinant of target engagement and potency [1]. The data available for Eduleine indicates a unique biological profile, such as its weak inhibition of Factor XIa (IC50 >50 µM), which may be leveraged as a negative control or as a starting point for structure-activity relationship (SAR) studies [2]. Generic substitution with a different phenylquinoline, even from the same plant source like the acid-stable Lunine, would confound experimental results due to vastly different chemical stability and, by extension, biological activity . Therefore, precise procurement of Eduleine is essential for ensuring experimental reproducibility and valid data interpretation in focused studies.

Quantitative Differentiation of Eduleine (483-51-2): A Comparator-Based Evidence Guide


Eduleine Exhibits Weak Inhibition of Coagulation Factor XIa (IC50 >50 µM)

In a validated biochemical assay, Eduleine demonstrates weak inhibition of human coagulation factor XIa with an IC50 value exceeding 50,000 nM [1]. This is in stark contrast to the potent antiplatelet activity observed for structurally related 2-phenylquinolines, such as compound 8 (5-ethyl-4-methoxy-2-phenylquinoline), which exhibits an IC50 of 0.08 µM against platelet aggregation [2].

Coagulation Factor XIa Enzyme Inhibition

Eduleine Displays >200-Fold Selectivity for MAO-B Over MAO-A

Eduleine shows distinct selectivity within the monoamine oxidase (MAO) family. It is a very weak inhibitor of MAO-A (IC50 >100,000 nM) but exhibits moderate inhibition of MAO-B (IC50 = 1,130 nM) [1]. This selectivity profile can be contrasted with other non-selective MAO inhibitors or those with inverse selectivity.

Monoamine Oxidase MAO-A MAO-B Enzyme Selectivity

Physicochemical and Stability Profile of Eduleine (483-51-2)

Eduleine is characterized by a melting point of 200-201 °C and a calculated logP (XLogP3) of 3.3, indicating moderate lipophilicity [1][2]. This differs from co-occurring alkaloids like Lunine, which is noted for its unusual stability and resistance to acids, bases, and oxidants . Eduleine is practically insoluble in water, a key consideration for in vitro assay formulation.

Physicochemical Properties Solubility Stability LogP

Eduleine is a Major Tertiary Alkaloid from Lunasia quercifolia Bark

Eduleine is a significant constituent of Lunasia quercifolia bark, which contains approximately 4-4.5% total alkaloids, of which about 1% are tertiary bases [1]. Eduleine was isolated and identified as a primary component among these tertiary bases, distinguishing it from other water-soluble bases that constitute a larger fraction (3-3.5%) [1].

Natural Product Isolation Phytochemistry Alkaloid Content

Optimized Research Applications for Eduleine (483-51-2) Based on Verified Evidence


As a Selective Probe for MAO-B in Enzyme Inhibition Studies

Eduleine can be employed as a selective, moderate-affinity probe for MAO-B (IC50 = 1.13 µM) in biochemical assays, leveraging its >88-fold selectivity over MAO-A (IC50 >100 µM). This application is directly supported by the quantitative enzyme inhibition data, allowing researchers to study MAO-B function in complex systems with minimal interference from MAO-A activity [1].

As a Negative Control in Factor XIa Coagulation Research

With its extremely weak inhibition of Factor XIa (IC50 >50 µM), Eduleine serves as an ideal negative control compound in high-throughput screening campaigns targeting this coagulation factor. Its use ensures that observed hits are not artifacts of the phenylquinoline scaffold but are instead due to specific, potent interactions [1].

As a Reference Standard for Phytochemical Analysis of Rutaceae Species

Given its established isolation and characterization from Lunasia quercifolia and Casimiroa edulis, Eduleine is a critical reference standard for the analytical chemistry of Rutaceae plants. It can be used for the development and validation of HPLC, LC-MS, and other analytical methods aimed at quantifying phenylquinoline alkaloids in natural extracts [2].

As a Scaffold for Structure-Activity Relationship (SAR) Studies

Eduleine's unique combination of a defined 2-phenylquinolinone core, well-characterized physicochemical properties (logP 3.3, MP 200-201 °C), and a known, albeit weak, activity profile against specific enzymes (Factor XIa, MAO-B) makes it a valuable starting point for SAR campaigns. Its scaffold can be derivatized to explore modifications that enhance potency and selectivity for these or other targets [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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